molecular formula C21H19ClN2O3 B2861562 1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxopyridine-3-carboxamide CAS No. 400077-77-2

1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxopyridine-3-carboxamide

Cat. No. B2861562
CAS RN: 400077-77-2
M. Wt: 382.84
InChI Key: WSXKVGCPLQRQHX-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance or state under standard conditions .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and processes .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the reactions the compound can undergo. It includes understanding the reagents, conditions, and mechanisms of these reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Antimicrobial Agents

1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxopyridine-3-carboxamide and its derivatives have been explored for their potential as antimicrobial agents. In research, compounds structurally related to this chemical have been synthesized and evaluated for in vitro antibacterial and antifungal activities against various pathogens. For instance, a series of compounds showing structural similarities exhibited significant antimicrobial properties, underscoring the potential of these molecules in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Anticancer Research

Compounds related to 1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxopyridine-3-carboxamide have been investigated for their anticancer potential. The structural framework of these compounds has been utilized to synthesize molecules with significant cytotoxic activities against various cancer cell lines. This research highlights the possibility of these compounds being developed into novel anticancer therapeutics, offering promising leads for further exploration in cancer treatment (El Gaafary et al., 2021).

Antioxidant Properties

The antioxidant capacity of molecules bearing resemblance to 1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxopyridine-3-carboxamide has been a subject of interest in scientific research. Certain derivatives have been synthesized and found to possess potent antioxidant activities, outperforming known antioxidants like ascorbic acid in some assays. This suggests the potential of these compounds in developing antioxidant therapies or supplements (Tumosienė et al., 2019).

Enzyme Inhibition for Therapeutic Applications

Investigations into the enzyme inhibitory activities of molecules structurally related to 1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxopyridine-3-carboxamide have shown promising results. For example, certain derivatives have been identified as potent inhibitors of specific enzymes linked to disease pathways, suggesting their potential use in therapeutic applications targeting these enzymatic processes (Leung et al., 2014).

Antimicrobial Agent Development

Continued research into derivatives of 1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxopyridine-3-carboxamide has expanded into the synthesis of chiral linear and macrocyclic compounds exhibiting antimicrobial properties. This underscores the broad applicability of this chemical scaffold in creating diverse molecules with potential as antimicrobial agents, demonstrating the versatility of these compounds in medicinal chemistry (Al-Salahi, Al-Omar, & Amr, 2010).

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of indole , a heterocyclic compound that has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially interact with its targets to modulate a variety of biological processes.

Biochemical Pathways

The specific biochemical pathways affected by the compound are currently unknown. Indole derivatives are known to influence a wide range of biological pathways due to their broad-spectrum biological activities . Therefore, it is plausible that the compound could affect multiple biochemical pathways.

Pharmacokinetics

Indole derivatives are known to be readily absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Indole derivatives are known to exert a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase effects .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It could include toxicity information, handling precautions, and disposal guidelines .

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3/c1-2-27-17-11-9-16(10-12-17)23-20(25)18-7-5-13-24(21(18)26)14-15-6-3-4-8-19(15)22/h3-13H,2,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXKVGCPLQRQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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